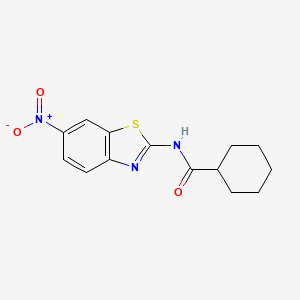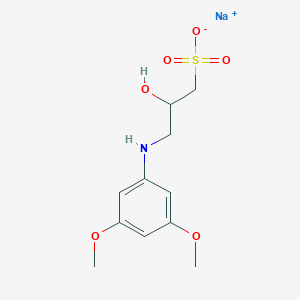
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Descripción general
Descripción
“N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” is a chemical compound with the linear formula C13H20NO6SNa . It is also known by the synonyms TOOS and DAOS . This compound is used in conjunction with 4-Aminoantipyrine in an indicator reaction using peroxidase to form a quinoneimine dye .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” can be represented by the SMILES string [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI representation is 1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) .Aplicaciones Científicas De Investigación
Photometric Determination of Hydrogen Peroxide
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt and its derivatives have been synthesized for use as water-soluble hydrogen donors in the photometric determination of hydrogen peroxide. This application is particularly notable in the presence of peroxidase, where these compounds exhibit high absorbance at visible wavelengths in a range of pH conditions (Tamaoku et al., 1982).
Colorimetric Signaling of Metal Ions
This compound has been utilized in the selective signaling of Cu(II) ions through the oxidative coupling with 4-aminoantipyrine. The reaction facilitated by this compound results in a significant color change, which is useful for the detection of copper ions in various samples, including the development of chromogenic test strips (Hong et al., 2015).
Diagnosis of Severe Sepsis
In medical research, this compound has been applied in the diagnosis of severe sepsis. Using an enzymatic assay based on cyclic voltammetry, the compound enables phospholipid quantification, which is critical in diagnosing sepsis in patients (Park et al., 2020).
Green Synthesis in Clinical Diagnostics
The compound has been referenced in the context of developing greener synthesis methods for chemiluminescent labels used in clinical diagnostics, particularly for automated immunoassays (Natrajan & Wen, 2013).
Catalytic Photometric Methods
It also finds use in catalytic photometric methods for determining trace levels of metals, such as cobalt, in environmental and biological samples (Fujimoto et al., 1999).
Scientific Research Applications of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt
Photometric Determination of Hydrogen Peroxide
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt and its derivatives have been synthesized for use as water-soluble hydrogen donors in the photometric determination of hydrogen peroxide. This application is particularly notable in the presence of peroxidase, where these compounds exhibit high absorbance at visible wavelengths in a range of pH conditions (Tamaoku et al., 1982).
Colorimetric Signaling of Metal Ions
This compound has been utilized in the selective signaling of Cu(II) ions through the oxidative coupling with 4-aminoantipyrine. The reaction facilitated by this compound results in a significant color change, which is useful for the detection of copper ions in various samples, including the development of chromogenic test strips (Hong et al., 2015).
Diagnosis of Severe Sepsis
In medical research, this compound has been applied in the diagnosis of severe sepsis. Using an enzymatic assay based on cyclic voltammetry, the compound enables phospholipid quantification, which is critical in diagnosing sepsis in patients (Park et al., 2020).
Green Synthesis in Clinical Diagnostics
The compound has been referenced in the context of developing greener synthesis methods for chemiluminescent labels used in clinical diagnostics, particularly for automated immunoassays (Natrajan & Wen, 2013).
Catalytic Photometric Methods
It also finds use in catalytic photometric methods for determining trace levels of metals, such as cobalt, in environmental and biological samples (Fujimoto et al., 1999).
Propiedades
IUPAC Name |
sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRFMQGKVFRTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



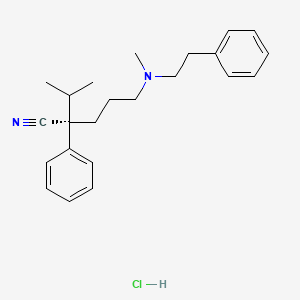
![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

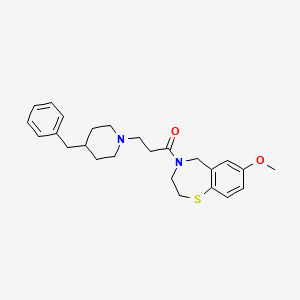

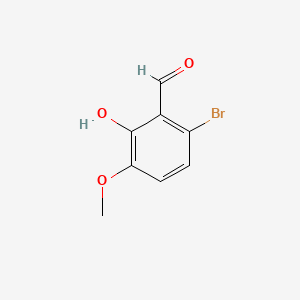
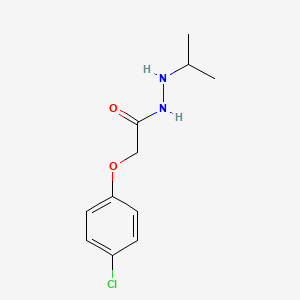
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
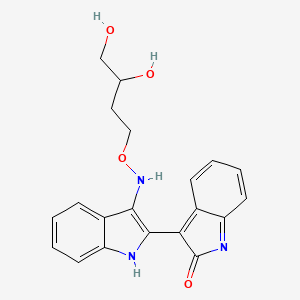
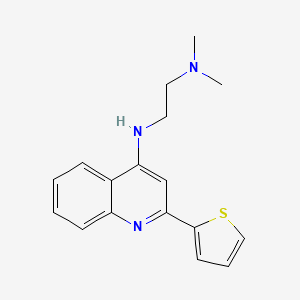
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
